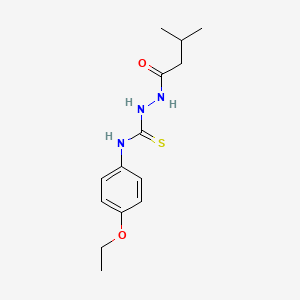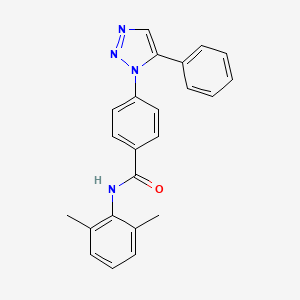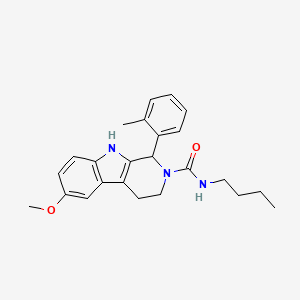
3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide
Overview
Description
3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that is commonly known as F-Phenibut. It is a derivative of the neurotransmitter GABA and has been studied extensively for its potential therapeutic effects on anxiety, depression, and sleep disorders.
Mechanism of Action
F-Phenibut is thought to exert its effects by binding to the GABA-B receptor, which is a metabotropic receptor that is involved in the modulation of neurotransmitter release and neuronal excitability. F-Phenibut has been shown to enhance GABAergic neurotransmission, leading to increased inhibitory tone in the brain and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects. F-Phenibut has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
F-Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in water, which makes it easy to administer to animals. F-Phenibut has also been shown to have a good safety profile, with few reported side effects. However, F-Phenibut has limitations in that it is not approved for use in humans in many countries, which limits its potential clinical applications.
Future Directions
There are several future directions for research on F-Phenibut. One area of interest is the potential cognitive enhancing effects of F-Phenibut, as it has been shown to improve memory and learning in animal models. Another area of interest is the potential therapeutic effects of F-Phenibut on anxiety and depression in humans. Additionally, more research is needed to fully understand the mechanism of action of F-Phenibut and its effects on neurotransmitter systems in the brain.
Scientific Research Applications
F-Phenibut has been studied extensively for its potential therapeutic effects on anxiety, depression, and sleep disorders. It has been shown to have anxiolytic and sedative effects in animal models, and has been used clinically in Russia for the treatment of anxiety and sleep disorders. F-Phenibut has also been investigated for its potential cognitive enhancing effects, as it has been shown to improve memory and learning in animal models.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-3,5-10H,4,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGLFKZTSTCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4683676.png)

![1-butyl-7-isobutyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4683691.png)
![N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)

![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)

![2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)
![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![5-{3-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683767.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)